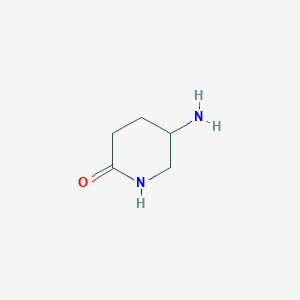

5-Aminopiperidin-2-one

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-aminopiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-4-1-2-5(8)7-3-4/h4H,1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APDCFRUAEFSNPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154148-70-6 | |

| Record name | 5-Amino-2-piperidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154148-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-aminopiperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Aminopiperidin-2-one: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Aminopiperidin-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its physical and chemical characteristics, provides insight into its synthesis, and presents its structural features.

Core Chemical Properties

This compound is a chiral lactam. It is commonly available as a free base or as a hydrochloride salt, with the salt form exhibiting enhanced stability and water solubility[1]. The compound exists as (R) and (S) enantiomers, as well as a racemic mixture. The majority of commercially available and researched forms are the enantiopure or racemic hydrochloride salts.

Quantitative Data Summary

The following table summarizes the key chemical and physical properties of this compound and its hydrochloride salt. It is important to note that experimentally determined data for the free base is limited in publicly available literature, with many suppliers listing physical properties such as melting and boiling points as not available. Predicted values have been included to provide a more complete profile.

| Property | This compound (Free Base) | This compound Hydrochloride |

| IUPAC Name | This compound | This compound hydrochloride |

| CAS Number | 154148-70-6 | 1235440-18-2[2], 154148-70-6[3] |

| Molecular Formula | C₅H₁₀N₂O | C₅H₁₁ClN₂O[2] |

| Molecular Weight | 114.15 g/mol | 150.61 g/mol [2] |

| Melting Point | Not available | Not available[1] |

| Boiling Point | Not available | 307.5±35.0 °C (Predicted)[3] |

| Density | Not available | 1.071±0.06 g/cm³ (Predicted)[3] |

| pKa | Not available | 16.00±0.40 (Predicted)[3] |

| Solubility | Not available | Soluble in water[1] |

| Hydrogen Bond Donors | 2 | 3[4] |

| Hydrogen Bond Acceptors | 2 | 2[4] |

| Rotatable Bond Count | 0 | 0[4] |

Chemical Structure and Stereochemistry

This compound possesses a six-membered piperidinone ring with an amino group at the 5-position. The presence of a chiral center at the C5 position gives rise to two enantiomers: (5R)-5-aminopiperidin-2-one and (5S)-5-aminopiperidin-2-one. The stereochemistry of this center is crucial for its biological activity and its application as a building block in the synthesis of complex molecules. The lactam functionality, a cyclic amide, imparts specific conformational and reactive properties to the molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis of enantiopure 5-aminopiperidin-2-ones are described in the scientific literature. A prominent method involves a regiocontrolled synthesis starting from natural amino acids like aspartic acid or glutamic acid.

Synthesis from L-Glutamic Acid

A multi-step synthesis of 3-(N-Boc-amino)piperidine derivatives starting from L-glutamic acid has been reported, which can be conceptually adapted for this compound. The general strategy involves the following key transformations[5]:

-

Esterification: Both carboxylic acid groups of L-glutamic acid are esterified, for example, using thionyl chloride in methanol to yield the corresponding dimethyl ester.

-

N-Protection: The amino group is protected, commonly with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) and a base like triethylamine.

-

Reduction: The ester groups are reduced to alcohols using a reducing agent such as sodium borohydride to form the corresponding diol.

-

Tosylation: The primary hydroxyl groups of the diol are converted to a better leaving group, typically by reaction with tosyl chloride in the presence of a base.

-

Cyclization: The ditosylate undergoes intramolecular cyclization with a suitable amine to form the piperidine ring. Subsequent deprotection and further functional group manipulations would lead to this compound.

A detailed, step-by-step protocol for a specific synthesis of this compound was not fully available in the public domain at the time of this writing. Researchers should refer to the primary literature for precise experimental conditions.

Regiocontrolled Synthesis from Aspartic Acid

A well-established route to enantiopure 4- and 5-aminopiperidin-2-ones starts from aspartic acid. The strategy relies on the regioselective functionalization of a 1,4-bis-electrophile intermediate derived from aspartic acid, followed by lactamization to form the piperidinone ring[6]. This method provides good control over the stereochemistry at the C5 position.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthesis workflow from Aspartic Acid.

Reactivity and Stability

The chemical reactivity of this compound is characterized by the presence of three key functional groups: a secondary amine within the lactam, a primary amine at the C5 position, and a carbonyl group.

-

Lactam Amide: The amide bond of the lactam can undergo hydrolysis under acidic or basic conditions, leading to ring-opening. The nitrogen of the lactam can be N-alkylated or N-acylated.

-

Primary Amine: The amino group at the C5 position is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and formation of Schiff bases.

-

Carbonyl Group: The carbonyl group can be reduced to a hydroxyl group.

The hydrochloride salt is generally more stable and easier to handle than the free base, which can be more susceptible to degradation[1]. It is recommended to store the compound under an inert atmosphere at low temperatures (2-8 °C)[4].

Spectral Data

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the diastereotopic protons of the piperidine ring, with chemical shifts influenced by the adjacent amino and carbonyl groups. The proton at C5 would appear as a multiplet. Protons on the nitrogen atoms would likely appear as broad signals.

-

¹³C NMR: The carbon NMR spectrum would show five distinct signals for the carbon atoms of the piperidine ring. The carbonyl carbon would have a characteristic downfield chemical shift (typically in the range of 170-180 ppm). The chemical shift of the C5 carbon would be influenced by the attached amino group.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the lactam (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the lactam carbonyl (around 1650-1680 cm⁻¹), and N-H bending vibrations.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve loss of the amino group and cleavage of the piperidine ring.

This guide provides a foundational understanding of this compound for its application in research and development. For more specific data and protocols, consulting the primary scientific literature is recommended.

References

- 1. Cas 1235440-18-2,5-AMino-piperidin-2-one hydrochloride | lookchem [lookchem.com]

- 2. This compound 97% | CAS: 154148-70-6 | AChemBlock [achemblock.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 5-AMINO-PIPERIDIN-2-ONE HCL CAS#: 154148-70-6 [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. pubs.acs.org [pubs.acs.org]

The Synthesis and Discovery of 5-Aminopiperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopiperidin-2-one is a versatile chiral building block that has garnered significant interest in medicinal chemistry. Its rigidified cyclic structure makes it an excellent scaffold for the development of peptidomimetics and other biologically active compounds. This technical guide provides an in-depth overview of the synthesis of this compound, with a focus on a regiosecontrolled route starting from L-aspartic acid. Detailed experimental protocols, quantitative data, and a discussion of its application as a modulator of the dopamine D2 receptor are presented.

Discovery and Significance

The discovery and utility of this compound are closely linked to the field of peptidomimetics, which seeks to develop small molecules that mimic the structure and function of peptides. A significant advancement in this area was the regiocontrolled synthesis of enantiopure 4- and 5-aminopiperidin-2-ones by Gmeiner and his colleagues.[1][2] Their work highlighted the potential of these compounds as conformationally constrained scaffolds.

Specifically, this compound has been utilized as a key component in the synthesis of analogues of Pro-Leu-Gly-NH2 (PLG), a peptide that modulates the dopamine D2 receptor.[1][2] These analogues have shown the ability to enhance the binding of dopamine D2 receptor agonists, suggesting their potential as therapeutic agents for neurological disorders. The rigid piperidinone ring is designed to mimic a β-turn in the native peptide, a common secondary structure motif involved in molecular recognition.

Synthesis of this compound

A common and effective method for the enantioselective synthesis of this compound begins with the readily available chiral starting material, L-aspartic acid. The synthetic strategy involves the formation of a protected piperidin-2-one ring system, followed by the introduction of the amino group at the C5 position. A representative synthetic pathway is outlined below.

Synthetic Pathway Overview

The synthesis can be conceptually broken down into three main stages:

-

Cyclization: Formation of the piperidin-2-one ring from a protected L-aspartic acid derivative.

-

Functional Group Interconversion: Conversion of the C5-carboxylic acid functionality to a group amenable to nucleophilic substitution, such as a hydroxyl group.

-

Introduction of the Amino Group: Typically achieved via an azide intermediate, followed by reduction.

Experimental Protocols

The following protocols are representative of the synthetic sequence illustrated above.

Step 1: Synthesis of N-Protected 5-Hydroxypiperidin-2-one

This step involves the protection of the amino group of L-aspartic acid, followed by esterification of the side-chain carboxylic acid and reduction of the alpha-carboxylic acid to an alcohol. The resulting amino alcohol is then cyclized to the lactam, and the ester is reduced to the alcohol.

-

Materials: N-Boc-L-aspartic acid, appropriate activating agents (e.g., DCC, EDC), a reducing agent (e.g., NaBH4), and suitable solvents (e.g., THF, methanol).

-

Procedure:

-

Protect the amino group of L-aspartic acid with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

-

Selectively esterify the side-chain carboxylic acid.

-

Reduce the alpha-carboxylic acid to the corresponding alcohol.

-

Induce intramolecular cyclization to form the N-Boc-5-oxopiperidine-2-carboxylate.

-

Reduce the ester at the C5 position to yield N-Boc-5-hydroxypiperidin-2-one.

-

Step 2: Synthesis of N-Protected 5-Azidopiperidin-2-one

The hydroxyl group is converted to an azide, which is a versatile precursor to the amine.

-

Materials: N-Boc-5-hydroxypiperidin-2-one, diphenylphosphoryl azide (DPPA) or an alternative azidating agent, a base (e.g., DBU), and a solvent (e.g., toluene).

-

Procedure:

-

Dissolve N-Boc-5-hydroxypiperidin-2-one in an appropriate anhydrous solvent under an inert atmosphere.

-

Add the azidating agent and the base.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by TLC.

-

Work up the reaction mixture and purify the product by column chromatography.

-

Step 3: Synthesis of N-Protected this compound

The azide is reduced to the primary amine. Catalytic hydrogenation is a common and clean method for this transformation.

-

Materials: N-Boc-5-azidopiperidin-2-one, a catalyst (e.g., 10% Pd/C), a hydrogen source (e.g., H2 gas or a transfer hydrogenation reagent like ammonium formate), and a solvent (e.g., methanol or ethanol).

-

Procedure:

-

Dissolve N-Boc-5-azidopiperidin-2-one in the chosen solvent.

-

Add the catalyst and place the reaction under a hydrogen atmosphere (or add the transfer hydrogenation reagent).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Filter the reaction mixture to remove the catalyst and concentrate the filtrate to obtain the product.

-

Step 4: Deprotection to Yield this compound

The protecting group is removed to yield the final product, often as a salt.

-

Materials: N-Boc-5-aminopiperidin-2-one, a strong acid (e.g., trifluoroacetic acid (TFA) or HCl in dioxane), and a solvent (e.g., dichloromethane).

-

Procedure:

-

Dissolve the protected amine in the solvent.

-

Add the acid and stir at room temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Remove the solvent and excess acid under reduced pressure to obtain the salt of this compound.

-

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of this compound. Please note that these are illustrative values and actual results may vary depending on the specific reaction conditions and scale.

| Step | Product | Molecular Weight ( g/mol ) | Representative Yield (%) | Purity (%) | Analytical Method |

| 1. Cyclization and Reduction | N-Boc-5-hydroxypiperidin-2-one | 215.25 | 75-85 | >95 | NMR, LC-MS |

| 2. Azidation | N-Boc-5-azidopiperidin-2-one | 240.26 | 80-90 | >95 | NMR, IR, LC-MS |

| 3. Reduction | N-Boc-5-aminopiperidin-2-one | 214.27 | 90-98 | >98 | NMR, LC-MS |

| 4. Deprotection | This compound hydrochloride | 150.61 | >95 | >98 | NMR, Elemental Analysis |

Application in Drug Discovery: Modulation of the Dopamine D2 Receptor

This compound serves as a crucial scaffold for peptidomimetics that act as allosteric modulators of the dopamine D2 receptor. The D2 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in neurotransmission. Its dysregulation is implicated in various neurological and psychiatric disorders.

Dopamine D2 Receptor Signaling Pathway

The canonical signaling pathway for the dopamine D2 receptor involves its coupling to inhibitory G-proteins (Gi/o). Upon activation by dopamine, the D2 receptor promotes the exchange of GDP for GTP on the Gαi subunit. The activated Gαi subunit then dissociates from the Gβγ dimer and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

Mechanism of Action of this compound Based Modulators

Peptidomimetics derived from this compound are designed to act as positive allosteric modulators (PAMs) of the D2 receptor. Unlike agonists that directly activate the receptor, PAMs bind to a different site (an allosteric site) and enhance the effect of the endogenous ligand, dopamine. This is achieved by increasing the affinity of dopamine for its binding site on the receptor.[1][2] This mechanism offers a more nuanced approach to receptor modulation, potentially leading to therapeutic benefits with fewer side effects compared to direct agonists or antagonists.

Conclusion

This compound is a valuable chiral synthon with significant applications in medicinal chemistry, particularly in the development of modulators for challenging drug targets like GPCRs. The synthetic route from L-aspartic acid provides a reliable method for obtaining this compound in an enantiopure form. Its successful use in creating peptidomimetics that allosterically modulate the dopamine D2 receptor underscores the potential of this scaffold in the design of novel therapeutics for neurological and psychiatric disorders. Further exploration of derivatives of this compound is a promising avenue for future drug discovery efforts.

References

A Technical Guide to the Spectroscopic Analysis of 5-Aminopiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-aminopiperidin-2-one, a valuable building block in medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of its structural features. Furthermore, it details generalized experimental protocols for acquiring such data.

Chemical Structure

Figure 1. Chemical structure of this compound.

Spectroscopic Data Summary

The following tables summarize the expected chemical shifts and absorption bands for this compound. These values are predictive and based on known data for similar chemical environments.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.0 - 8.0 | Broad Singlet | 1H | NH (Amide) |

| ~ 3.0 - 3.5 | Multiplet | 1H | CH -NH₂ |

| ~ 3.0 - 3.4 | Multiplet | 2H | CH ₂-NH (Amide) |

| ~ 1.5 - 2.5 | Multiplet | 2H | CH ₂ adjacent to CH-NH₂ |

| ~ 1.5 - 2.5 | Multiplet | 2H | CH ₂ adjacent to C=O |

| ~ 1.2 - 1.8 | Broad Singlet | 2H | NH ₂ (Amine) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~ 170 - 175 | C =O (Amide Carbonyl) |

| ~ 45 - 55 | C H-NH₂ |

| ~ 40 - 50 | C H₂-NH (Amide) |

| ~ 25 - 35 | C H₂ adjacent to CH-NH₂ |

| ~ 20 - 30 | C H₂ adjacent to C=O |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine (two bands) |

| 3100 - 3300 | N-H Stretch | Secondary Amide |

| 2850 - 2960 | C-H Stretch | Aliphatic |

| ~ 1650 | C=O Stretch | Amide (Lactam) |

| 1590 - 1650 | N-H Bend | Primary Amine |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 114 | [M]⁺ (Molecular Ion) |

| 97 | [M - NH₃]⁺ |

| 86 | [M - C₂H₄]⁺ (from retro-Diels-Alder) |

| 70 | [M - C₂H₄N]⁺ |

| 56 | [M - C₃H₆N]⁺ |

| 44 | [C₂H₆N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as the N-H and N-H₂ protons are exchangeable and may not be observed in D₂O.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Thin Film Method):

-

If the sample is soluble in a volatile solvent, dissolve a small amount and deposit the solution onto a salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

-

-

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound into the mass spectrometer. For a volatile compound, direct injection or gas chromatography-mass spectrometry (GC-MS) can be used. For non-volatile samples, liquid chromatography-mass spectrometry (LC-MS) with an electrospray ionization (ESI) source is appropriate.

-

Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for GC-MS and will produce fragment ions. ESI is a softer ionization technique used in LC-MS that will likely yield the protonated molecular ion [M+H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

An In-depth Technical Guide on the Solubility and Stability Profile of 5-Aminopiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 5-Aminopiperidin-2-one and its hydrochloride salt. Due to the limited publicly available quantitative data, this guide also includes detailed experimental protocols for determining these properties, offering a framework for researchers to generate the necessary data in a laboratory setting.

Introduction

This compound is a heterocyclic organic compound incorporating a lactam (a cyclic amide) and a primary amine. This structure makes it a valuable building block in medicinal chemistry and drug discovery. Understanding its solubility and stability is critical for its application in pharmaceutical development, including formulation, storage, and analytical method development. This guide addresses both the free base and the more commonly available hydrochloride salt. The hydrochloride salt is often utilized to enhance the solubility and stability of amine-containing compounds.[1]

Physicochemical Properties

A summary of the basic physicochemical properties of this compound and its hydrochloride salt is presented below.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 154148-70-6[2] | 1235440-18-2[1][3][4] |

| Molecular Formula | C₅H₁₀N₂O[2] | C₅H₁₁ClN₂O[1][3][4] |

| Molecular Weight | 114.15 g/mol [2] | 150.61 g/mol [3][4] |

| Appearance | Not Available | Light yellow solid |

| Storage Conditions | Store at 0-8 °C[2] | Under inert gas (nitrogen or Argon) at 2-8°C[1][3] |

Solubility Profile

Table of Qualitative and Quantitative Solubility Data

| Solvent | This compound | This compound Hydrochloride |

| Water | Not Available | Enhanced solubility noted[1] |

| Methanol | Not Available | Not Available |

| Ethanol | Not Available | Not Available |

| Dimethyl Sulfoxide (DMSO) | Not Available | Not Available |

| Dichloromethane (DCM) | Not Available | Not Available |

Stability Profile

A comprehensive stability profile of this compound under various stress conditions has not been published. The recommended storage conditions (refrigerated and under an inert atmosphere) suggest potential sensitivity to temperature and oxidation.[1][2][3] Forced degradation studies are necessary to identify the degradation pathways and products.

Summary of Known Stability Information

| Condition | This compound | This compound Hydrochloride |

| Solid-State (Recommended Storage) | Stable at 0-8 °C[2] | Stable under inert gas at 2-8°C[1][3] |

| Aqueous Solution (pH) | Data not available | Data not available |

| Temperature (in solution) | Data not available | Data not available |

| Light (Photostability) | Data not available | Data not available |

| Oxidative Stress | Data not available | Data not available |

Experimental Protocols

The following sections provide detailed, generalized methodologies for determining the solubility and stability of this compound and its salts. These protocols are based on standard industry practices and regulatory guidelines.

This protocol outlines the shake-flask method, a common technique for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound (or its HCl salt)

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

Calibrated analytical balance

-

HPLC with a suitable detector (e.g., UV-Vis or MS)

Procedure:

-

Add an excess amount of the compound to a known volume of the solvent in a vial.

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the vials to stand to let undissolved particles settle.

-

Centrifuge the samples to separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as HPLC.

-

Calculate the solubility in mg/mL or mol/L.

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

This protocol describes a forced degradation study to identify potential degradation products and pathways.

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

-

This compound (or its HCl salt)

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat (e.g., at 60°C) for a specified time.

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature or heat gently for a specified time.

-

Oxidative Degradation: Dissolve the compound in a solution of H₂O₂ (e.g., 3%) and keep at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time.

-

Photolytic Degradation: Expose the compound (in solid state and in solution) to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (preferably with mass spectrometric detection to identify degradation products).

-

Mass Balance: Assess the mass balance to ensure that all degradation products are accounted for.

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways can be hypothesized:

-

Hydrolysis of the Lactam Ring: Under acidic or basic conditions, the cyclic amide (lactam) can undergo hydrolysis to form the corresponding open-chain amino acid, 5-aminopentanoic acid.

-

Oxidation of the Amino Group: The primary amine is susceptible to oxidation, which could lead to the formation of various oxidation products.

Hypothesized Degradation Pathway of this compound

Caption: Potential Degradation Pathways.

Conclusion

While specific quantitative data on the solubility and a detailed stability profile of this compound are not extensively documented in publicly accessible sources, this guide provides the available qualitative information and a robust framework for its experimental determination. The hydrochloride salt is noted for its enhanced aqueous solubility. The inherent reactivity of the lactam and amino functional groups suggests potential for hydrolytic and oxidative degradation. The provided experimental protocols for solubility and forced degradation studies offer a clear path for researchers to generate the critical data needed for the successful application of this compound in drug development and other scientific endeavors.

References

The Biological Versatility of the Aminopiperidinone Scaffold: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast array of approved drugs and bioactive natural products. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. This technical guide focuses on the biological activities of derivatives based on the aminopiperidin-2-one core, a substructure with significant potential for therapeutic applications. While public domain data on 5-Aminopiperidin-2-one itself is limited, this document explores the rich pharmacology of its close analogs, providing a comprehensive overview of their anticancer and enzyme-inhibiting properties.

Anticancer Activity of Aminopiperidine Derivatives

Derivatives of the aminopiperidine scaffold have demonstrated notable potential as anticancer agents. A key area of investigation has been their ability to inhibit thymidylate synthase (TS), a critical enzyme in DNA synthesis and a well-established target for cancer chemotherapy.

A series of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives have been synthesized and evaluated for their cytotoxic effects against human breast adenocarcinoma (MCF-7) and human colorectal adenocarcinoma (SW480) cell lines.[1] Among the synthesized compounds, several exhibited potent cytotoxic activity, with IC50 values in the low micromolar range, comparable to the standard chemotherapeutic agent 5-Fluorouracil (5-FU).[1]

Quantitative Data: Cytotoxicity of 6-(4-aminopiperidin-1-yl) Pyrimidine Derivatives

| Compound | Target Cell Line | IC50 (µM)[1] |

| 5h | SW480 (colorectal cancer) | 15.70 ± 0.28 |

| MCF-7 (breast cancer) | 16.50 ± 4.90 | |

| 5b | MCF-7 (breast cancer) | 14.15 |

| SW480 (colorectal cancer) | 31.75 | |

| 5e | MCF-7 (breast cancer) | 17.55 |

| Cisplatin (Control) | SW480 (colorectal cancer) | Not Reported |

| MCF-7 (breast cancer) | Not Reported | |

| 5-Fluorouracil (Control) | SW480 (colorectal cancer) | Not Reported |

| MCF-7 (breast cancer) | Not Reported |

Note: The original research article provides a broader range of derivatives and their corresponding IC50 values. The table above presents a selection of the most potent compounds for illustrative purposes.

Enzyme Inhibition: Aminopiperidines as Dipeptidyl Peptidase IV (DPP-4) Inhibitors

The aminopiperidine moiety is a key structural feature in a class of highly successful drugs for the treatment of type 2 diabetes: Dipeptidyl Peptidase IV (DPP-4) inhibitors. Alogliptin, a potent and selective DPP-4 inhibitor, incorporates a (3R)-3-aminopiperidin-1-yl group.[2] DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, these drugs increase the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner.[3]

The development of β-aminoacylpiperidines bearing various fused heterocyclic rings has also yielded potent and selective DPP-4 inhibitors, with some analogs exhibiting IC50 values in the nanomolar range.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of aminopiperidin-2-one derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, MTT, into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, SW480) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 5a-5j) and control drugs (e.g., Cisplatin, 5-Fluorouracil). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Dipeptidyl Peptidase IV (DPP-4) Inhibition Assay

A fluorometric assay is commonly used to screen for and characterize DPP-4 inhibitors.

Principle: The assay measures the cleavage of a fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC), by DPP-4. Cleavage of the substrate releases the fluorescent AMC moiety, and the increase in fluorescence is proportional to the enzyme activity.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-AMC

-

Assay buffer (e.g., Tris-HCl or HEPES buffer, pH 7.5)

-

Test compounds (potential inhibitors)

-

Known DPP-4 inhibitor as a positive control (e.g., Sitagliptin)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the DPP-4 enzyme. Include wells for a positive control (known inhibitor) and a negative control (no inhibitor).

-

Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the DPP-4 substrate (Gly-Pro-AMC) to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm).[5]

-

Data Analysis: Calculate the rate of the enzymatic reaction for each inhibitor concentration. Determine the percent inhibition relative to the negative control and calculate the IC50 value for each test compound.

Signaling Pathways and Logical Relationships

The biological effects of bioactive molecules are often mediated through their interaction with specific signaling pathways. For anticancer agents, pathways such as Wnt/β-catenin and PI3K/Akt/mTOR are of particular interest.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Its dysregulation is frequently observed in various cancers.

Caption: Canonical Wnt/β-catenin signaling pathway in "OFF" and "ON" states.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature of many human cancers.

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion

The aminopiperidin-2-one scaffold and its close analogs represent a promising area for the discovery of novel therapeutics. The demonstrated activities of derivatives as potent anticancer agents and highly selective enzyme inhibitors underscore the value of this structural motif in medicinal chemistry. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile class of compounds. Future work should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to fully elucidate their structure-activity relationships and mechanisms of action.

References

- 1. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alogliptin - Wikipedia [en.wikipedia.org]

- 3. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dipeptidyl peptidase IV inhibitors derived from beta-aminoacylpiperidines bearing a fused thiazole, oxazole, isoxazole, or pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

5-Aminopiperidin-2-one: A Scaffolding Nexus for Diverse Pharmacological Activity

An In-depth Technical Guide on the Mechanistic Landscape of 5-Aminopiperidin-2-one and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. While a specific, dedicated mechanism of action for the parent compound is not extensively documented in publicly available research, its structural motif is a key component in a variety of derivatives exhibiting a broad range of pharmacological activities. These derivatives have been shown to interact with multiple biological targets, including G-protein coupled receptors (GPCRs), enzymes, and other signaling proteins. This guide synthesizes the available information on the biological activities of this compound derivatives, providing insights into their potential therapeutic applications and the experimental approaches used to characterize them.

Introduction to the this compound Scaffold

The this compound structure, a six-membered lactam ring with an amino substituent at the 5th position, provides a rigid framework that can be readily functionalized. This chemical tractability has made it an attractive starting point for the synthesis of compound libraries aimed at exploring diverse biological targets.[1][2][3][4] The piperidine ring is a highly privileged scaffold in medicinal chemistry, known for its metabolic stability and its ability to improve pharmacokinetic properties.[5]

Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for their activity against a range of targets, as detailed below.

Modulation of G-Protein Coupled Receptors (GPCRs)

Dopamine D2 Receptors: Peptidomimetics synthesized from 4- and 5-aminopiperidin-2-ones have been shown to significantly enhance the agonist binding of dopamine D2 receptors.[1][2][3] These compounds were designed as analogues of the dopamine receptor modulating peptide Pro-Leu-Gly-NH2 (PLG). One particular isomer demonstrated potency comparable to the genuine ligand PLG, suggesting the potential for developing novel therapeutics for conditions involving dopaminergic dysregulation.[1][2][3]

Serotonin 5-HT1A Receptors: In addition to D2 receptor activity, certain 5-piperidinyl-1H-benzo[d]imidazol-2(3H)-ones, which are structurally related to this compound, have been synthesized and evaluated for dual D2 and 5-HT1A receptor binding affinities.[6] This dual activity is a characteristic of some atypical antipsychotic drugs.

Enzyme Inhibition

Inducible Nitric Oxide Synthase (iNOS): A series of aminopiperidines have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS).[7] One compound from this series demonstrated greater than 25-fold selectivity over endothelial NOS (eNOS) and 16-fold selectivity over neuronal NOS (nNOS), highlighting the potential for developing selective anti-inflammatory agents.[7]

Dipeptidyl Peptidase-4 (DPP-4): A potent and selective DPP-4 inhibitor, BI 1356 (Linagliptin), incorporates a 3-(R)-aminopiperidinyl group.[8] This compound, derived from a xanthine scaffold, is an orally bioavailable drug for the treatment of type 2 diabetes.[8]

Thymidylate Synthase (TS): Novel 6-(4-aminopiperidin-1-yl) benzyl-3-methylpyrimidine-2,4-dione derivatives have been designed and synthesized as potential anticancer agents targeting thymidylate synthase, a key enzyme in pyrimidine biosynthesis.[9]

SMYD3 Methyltransferase: A 4-aminopiperidine derivative has been developed as a site-specific covalent inhibitor of SMYD3, a methyltransferase implicated in various cancers.[10] This compound demonstrated potent and prolonged attenuation of methyltransferase activity and reduced the proliferation of breast cancer cell lines.[10]

MraY: Analogues of caprazamycins containing a piperidine scaffold have been synthesized and shown to exhibit good MraY inhibitory activity.[11] MraY is a bacterial enzyme involved in cell wall biosynthesis, making it a target for novel antibacterial agents. The lead compound showed activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[11]

Sigma Receptor Binding

Piperidine-based compounds have been investigated for their affinity to sigma receptors (σR), which are implicated in various neurological disorders.[12] One study identified a polyfunctionalized pyridine with a piperidine moiety that exhibited high affinity for σ1R (Ki = 1.45 nM) with 290-fold selectivity over the σ2R subtype.[12] Another radioiodinated N-benzylpiperidin-4-yl derivative showed high affinity for both sigma-1 and sigma-2 receptor subtypes and demonstrated potential for imaging human prostate tumors.[13]

Data Presentation

Due to the lack of specific quantitative data for the parent this compound compound in the provided search results, a comparative data table cannot be generated at this time. Research on specific derivatives has yielded quantitative data, such as the Ki values for sigma receptor binding and IC50 values for enzyme inhibition, which are detailed in the respective cited literature.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives can be found in the primary research articles cited throughout this document. These protocols typically include:

-

Chemical Synthesis: Detailed reaction schemes, purification methods (e.g., chromatography), and structural characterization techniques (e.g., NMR, mass spectrometry).[1][2][3]

-

In Vitro Binding Assays: Radioligand binding assays to determine the affinity of compounds for their target receptors (e.g., dopamine D2, sigma receptors).[6][13] These protocols specify the receptor source (e.g., cell lines, tissue homogenates), radioligand, and conditions for incubation and detection.

-

Enzyme Inhibition Assays: Biochemical assays to measure the inhibitory potency of compounds against their target enzymes (e.g., iNOS, DPP-4).[7][8] These assays typically monitor the formation of a product or the depletion of a substrate.

-

Cell-Based Assays: Assays using cultured cells to evaluate the functional effects of the compounds, such as inhibition of cell proliferation or modulation of signaling pathways.[10]

Visualizations

Conceptual Signaling Pathway for a GPCR-Targeting Derivative

The following diagram illustrates a generalized signaling pathway that could be initiated by a this compound derivative acting as an agonist at a Gq-coupled receptor, a common mechanism for GPCRs like the dopamine D2 receptor (which can couple to Gi/o and Gq).

Caption: Conceptual Gq-coupled GPCR signaling pathway.

Experimental Workflow for Compound Screening

The following diagram outlines a typical workflow for the discovery and initial characterization of bioactive derivatives of this compound.

Caption: High-level workflow for drug discovery.

Conclusion

While the direct mechanism of action of this compound remains to be fully elucidated, its utility as a privileged scaffold in medicinal chemistry is evident from the diverse biological activities of its derivatives. These compounds have shown promise as modulators of GPCRs, inhibitors of various enzymes, and ligands for sigma receptors. Future research focusing on the systematic exploration of the chemical space around the this compound core is likely to yield novel therapeutic agents for a wide range of diseases. This guide provides a foundational understanding of the current knowledge and serves as a resource for researchers in the field of drug discovery and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 7. Discovery of a series of aminopiperidines as novel iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 8-(3-(R)-aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydropurine-2,6-dione (BI 1356), a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ricerca.uniba.it [ricerca.uniba.it]

- 11. Design, synthesis and biological evaluation of 5'-C-piperidinyl-5'-O-aminoribosyluridines as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Aminopiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential therapeutic targets of 5-Aminopiperidin-2-one. Direct experimental evidence for the biological activity and specific molecular targets of this compound is limited in publicly available literature. The information presented herein is largely inferred from structure-activity relationship (SAR) studies of structurally related piperidine and piperidinone derivatives.

Introduction

This compound is a delta-lactam containing a piperidine ring, a scaffold of significant interest in medicinal chemistry. The piperidine moiety is a privileged structure, found in numerous approved drugs and clinical candidates, owing to its favorable physicochemical properties, including metabolic stability and the ability to modulate lipophilicity and hydrogen bonding characteristics. This guide explores the potential therapeutic targets of this compound by examining the biological activities of analogous compounds.

Synthesis of this compound

A regiocontrolled synthesis of enantiopure this compound has been reported starting from aspartic acid. The key steps involve the formation of a 1,4-bis-electrophile intermediate, followed by regioselective functionalization and subsequent lactamization to yield the desired product.[1][2]

Potential Therapeutic Targets

Based on the pharmacological activities of structurally similar piperidine and piperidinone derivatives, several potential therapeutic targets for this compound can be postulated.

Neurological and Psychiatric Disorders

Rationale for Targeting: The piperidine scaffold is a common feature in ligands targeting dopamine and serotonin receptors, which are crucial in the pathophysiology of various central nervous system (CNS) disorders, including schizophrenia and depression.

Supporting Evidence:

-

Peptidomimetics incorporating the this compound framework have been synthesized and shown to significantly enhance the agonist binding of dopamine D2 receptors.[1][2] One such isomer demonstrated potency comparable to the endogenous dopamine receptor modulating peptide Pro-Leu-Gly-NH2 (PLG).[1][2]

-

Structure-activity relationship studies of 4-benzylpiperidine carboxamides have identified key structural features that determine selectivity for the serotonin transporter (SERT) and dopamine transporter (DAT).[3]

Signaling Pathway:

Rationale for Targeting: Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. The piperidinone core is present in known AChE inhibitors.

Supporting Evidence:

-

Several series of piperidinone derivatives have been synthesized and evaluated as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4][5]

-

Structure-activity relationship studies have shown that substituents on the piperidinone ring significantly influence inhibitory potency and selectivity. For example, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a potent and selective AChE inhibitor with an IC50 value of 5.7 nM.[6]

-

Naturally inspired multitarget-directed ligands derived from piperine (which contains a piperidine moiety) have shown significant inhibitory activity against cholinesterases.[7]

Quantitative Data for Related Piperidinone AChE Inhibitors:

| Compound Class | Derivative Example | Target | IC50 (µM) | Reference |

| Bis(benzylidene)piperidin-4-ones | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | AChE | 12.55 | [4] |

| Piperidone grafted spiropyrrolidines | Compound 8l | AChE | 1.37 | [5] |

| Indanone derivatives | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | AChE | 0.0057 | [6] |

Pain Management

Rationale for Targeting: The piperidine scaffold is a core component of many potent opioid analgesics, including fentanyl and its derivatives.

Supporting Evidence:

-

Quantitative structure-activity relationship (QSAR) studies on 4-phenylpiperidine derivatives have been conducted to develop pharmacophore models for µ-opioid receptor agonists.[8]

-

A ligand-based 3D pharmacophore model for the µ-opioid receptor highlights the importance of a positive ionizable feature, which could be fulfilled by the amino group of this compound.[9]

-

Structure-based design of bitopic ligands based on the fentanyl scaffold has been explored to target both the orthosteric and allosteric sites of the µ-opioid receptor.[10]

Pharmacophore Model for µ-Opioid Agonists:

Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol is a generalized procedure based on radioligand binding assays.

Materials:

-

HEK293 cells stably expressing the human dopamine D2L receptor.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin.

-

Radioligand: [³H]Spiperone.

-

Non-specific binding determinant: 4 µM (+)-Butaclamol.

-

Test compound: this compound.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., Bradford assay).[11]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add in order:

-

Assay buffer.

-

A fixed concentration of [³H]Spiperone (e.g., 0.2 nM).[11]

-

Serial dilutions of this compound or vehicle control.

-

Membrane preparation.

-

-

For non-specific binding, add 4 µM (+)-Butaclamol instead of the test compound.

-

Incubate for 90 minutes at room temperature.[11]

-

-

Filtration and Counting:

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used spectrophotometric method for measuring AChE activity.[12][13][14]

Materials:

-

Phosphate buffer (e.g., 100 mM, pH 8.0).

-

Acetylcholinesterase (AChE) solution.

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Ellman's reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Test compound: this compound.

-

96-well microplate and a microplate reader.

Procedure:

-

Assay Preparation:

-

In a 96-well plate, prepare the following reactions:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound solution at various concentrations.

-

-

-

Pre-incubation:

-

Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells.

-

Mix gently and incubate for 10 minutes at 25°C.[12]

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells.

-

Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.[12]

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance vs. time curve.

-

Correct the rates of the control and test samples by subtracting the rate of the blank.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Proposed Experimental Workflow

A logical workflow to investigate the therapeutic potential of this compound would involve a combination of computational and experimental approaches.

Conclusion

While direct experimental data on the therapeutic targets of this compound are scarce, the analysis of structurally related compounds provides a strong rationale for investigating its potential activity at several key pharmacological targets. The piperidine and piperidinone scaffolds are well-established pharmacophores for CNS disorders and pain management. The presence of an amino group and a lactam in this compound offers functionalities that could be critical for interactions with targets such as dopamine receptors, acetylcholinesterase, and µ-opioid receptors. The experimental protocols and workflow outlined in this guide provide a framework for the systematic evaluation of this promising chemical entity in drug discovery programs. Further research, including in silico screening, in vitro assays, and SAR studies, is warranted to elucidate the specific therapeutic potential of this compound and its derivatives.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. Synthesis and cholinesterase inhibitory activity study of new piperidone grafted spiropyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A ligand-based 3D pharmacophore model for the μ opioid receptor: application to the morphinan class of opioids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure-based design of bitopic ligands for the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

In Silico Analysis of 5-Aminopiperidin-2-one: A Technical Guide to Modeling and Molecular Docking

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking procedures for 5-Aminopiperidin-2-one and its analogs. Targeting researchers and professionals in drug development, this document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and concepts using diagrammatic representations. The methodologies described herein are compiled from established computational chemistry practices and are intended to serve as a foundational resource for virtual screening and lead optimization efforts involving the this compound scaffold.

Introduction to this compound in Drug Discovery

The piperidine ring is a prevalent scaffold in a multitude of pharmaceuticals and natural alkaloids, making its derivatives, such as this compound, attractive starting points for drug design.[1] In silico techniques, including molecular modeling and docking, are indispensable tools in modern drug discovery, offering a rapid and cost-effective means to predict the binding affinity and interaction patterns of small molecules with biological targets.[2] These computational methods allow for the screening of large compound libraries and the rational design of novel derivatives with potentially enhanced potency and selectivity.[3][4] This guide focuses on the practical application of these techniques to the this compound core structure.

Methodologies for In Silico Analysis

A typical computational workflow for the analysis of this compound analogs involves several key stages, from initial structure preparation to the final analysis of binding interactions.

Ligand and Receptor Preparation

Accurate preparation of both the ligand (this compound derivative) and the target protein (receptor) is a critical first step for a successful molecular docking simulation.

Experimental Protocol: Ligand Preparation

-

2D Structure Sketching and Conversion: The 2D chemical structure of the this compound analog is drawn using chemical drawing software such as ChemDraw or MarvinSketch. This 2D representation is then converted into a 3D structure.

-

Energy Minimization: The initial 3D structure is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94). This process optimizes the geometry of the molecule to a low-energy conformation.

-

Protonation State and Tautomer Generation: The protonation state of the ligand at a physiological pH (typically 7.4) is determined.[5] Software like MarvinSketch can be used to predict the prevalent ionic species.[5] It is also important to consider different possible tautomers.

-

Charge Assignment: Partial atomic charges are assigned to the ligand atoms. Methods like Gasteiger-Hückel are commonly employed for this purpose.[6]

-

File Format Conversion: The prepared ligand structure is saved in a suitable format for the docking software, such as .pdbqt for AutoDock Vina or .mol2 for other programs.

Experimental Protocol: Receptor Preparation

-

PDB Structure Retrieval: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Initial Structure Cleaning: All non-essential molecules, including water, co-solvents, and co-crystallized ligands, are typically removed from the PDB file.[6]

-

Addition of Hydrogen Atoms: Hydrogen atoms, which are usually absent in X-ray crystal structures, are added to the protein.

-

Charge and Protonation State Assignment: Atomic charges are assigned, and the protonation states of amino acid residues, particularly histidine, are determined.

-

Active Site Definition: The binding site (or active site) of the protein is defined. This can be done by identifying the pocket occupied by a co-crystallized ligand or by using pocket prediction algorithms. A grid box is then generated around this defined active site to guide the docking simulation.[7]

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Experimental Protocol: Molecular Docking using AutoDock Vina

-

Configuration File Preparation: A configuration file is created specifying the file paths for the prepared receptor and ligand, the center and dimensions of the grid box, and the exhaustiveness of the search. An exhaustiveness value of 8 is often used as a starting point.[7]

-

Running the Docking Simulation: The docking calculation is initiated using the Vina command-line interface, referencing the configuration file.

-

Pose Generation and Scoring: The software samples different conformations of the ligand within the defined active site and scores them based on a predefined scoring function. The output typically includes several binding poses ranked by their predicted binding affinity (in kcal/mol).[7]

-

Analysis of Results: The resulting poses are visualized and analyzed to identify key interactions such as hydrogen bonds and hydrophobic contacts between the ligand and the protein's amino acid residues.[7] The pose with the lowest binding energy is generally considered the most favorable.

Post-Docking Analysis

To further validate the docking results and gain deeper insights into the stability of the ligand-protein complex, additional computational analyses can be performed.

-

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability and the persistence of key interactions.[5][8]

-

MM/GBSA and MM/PBSA Calculations: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Poisson-Boltzmann Surface Area (MM/PBSA) methods can be used to calculate the binding free energy of the complex, often providing a more accurate estimation than the docking score alone.[8]

Data Presentation

Quantitative data from in silico studies are crucial for comparing the potential of different this compound derivatives.

Table 1: Predicted Binding Affinities and Molecular Properties of this compound Analogs

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| 5-APO-01 | Thymidylate Synthase | -8.5 | 150 | Asp218, Met311[8] |

| 5-APO-02 | MDM2 | -9.2 | 75 | Gln72, His73[9] |

| 5-APO-03 | Sigma-1 Receptor | -7.9 | 350 | Asp126, Glu172[5] |

| 5-APO-04 | Acetyl-CoA Carboxylase | -8.8 | 120 | Lys1967, Arg2158[6] |

Table 2: In Silico ADMET Profile of Lead Compound 5-APO-02

| ADMET Property | Predicted Value | Risk Level | Reference |

| Intestinal Absorption | High | Low | [pkCSM Server][10] |

| BBB Permeability | Low | Low | [pkCSM Server][10] |

| CYP2D6 Inhibition | No | Low | [pkCSM Server][10] |

| AMES Toxicity | Non-toxic | Low | [pkCSM Server][10] |

| hERG I Inhibition | No | Low | [pkCSM Server][10] |

Visualization of Workflows and Pathways

Diagrams created using Graphviz (DOT language) help to clarify complex processes and relationships in the in silico modeling workflow.

Caption: General workflow for in silico drug discovery.

Caption: Detailed workflow for target protein preparation.

Caption: Inhibition of the MDM2-p53 interaction pathway.[11]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking | MDPI [mdpi.com]

- 5. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. jyoungpharm.org [jyoungpharm.org]

- 8. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jocpr.com [jocpr.com]

- 10. Synthesis, Characterization, In Silico DFT, Molecular Docking, and Dynamics Simulation Studies of Phenylhydrazono Phenoxyquinolones for Their Hypoglycemic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 5-Aminopiperidin-2-one

Introduction

5-Aminopiperidin-2-one is a heterocyclic organic compound featuring a six-membered piperidine ring with an amino group at the 5th position and a carbonyl group at the 2nd position, forming a delta-lactam. This scaffold has emerged as a valuable building block in medicinal chemistry and drug discovery due to its conformational rigidity and its utility as a peptidomimetic. Its derivatives have been explored for a range of biological activities, including applications as enzyme inhibitors and as modulators of cellular receptors. This guide provides a comprehensive overview of the synthesis, experimental protocols, and biological significance of this compound and its derivatives, tailored for researchers and drug development professionals.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, often starting from readily available amino acids like aspartic acid.[1][2] One common strategy involves the regioselective functionalization and subsequent lactamization of an appropriate precursor.

Generalized Experimental Protocol for Synthesis from Aspartic Acid

This protocol is a generalized representation based on common synthetic strategies for related lactams.[1][2]

-

Protection of Starting Material : The starting material, such as N-Boc-L-aspartic acid, is protected to ensure regioselectivity in subsequent steps.

-

Activation of Carboxylic Acid : One of the carboxylic acid groups is selectively activated, often using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent such as N-hydroxysuccinimide (NHS).

-

Reduction : The non-activated carboxylic acid or its corresponding ester is reduced to an alcohol using a reducing agent like sodium borohydride.

-

Conversion of Alcohol to Leaving Group : The resulting alcohol is converted into a good leaving group, for instance, by mesylation or tosylation, to facilitate intramolecular cyclization.

-

Intramolecular Cyclization/Lactamization : The protected amino group displaces the leaving group in an intramolecular fashion to form the piperidinone ring.

-

Deprotection and Functionalization : The protecting group on the nitrogen is removed, and the amino group at the 5-position is introduced or deprotected to yield the final this compound product.

-

Purification : The final compound is purified using standard techniques such as column chromatography or recrystallization.

Visualization of a General Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of a this compound derivative.

References

A Technical Guide to 5-Aminopiperidin-2-one: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Aminopiperidin-2-one and its chiral derivatives are pivotal building blocks in medicinal chemistry, serving as key intermediates in the synthesis of a range of pharmaceuticals. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and its application in the development of therapeutic agents, with a focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors and modulators of the MDM2-p53 protein-protein interaction. This document is intended to be a practical resource for researchers and professionals in the field of drug discovery and development.

Commercial Availability and Suppliers

This compound is commercially available, primarily as its hydrochloride salt and in its chiral forms, (R)-5-aminopiperidin-2-one and (S)-5-aminopiperidin-2-one. A variety of chemical suppliers offer this compound in research to bulk quantities. The table below summarizes key information from a selection of suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |

| Smolecule | (5R)-5-aminopiperidin-2-one dihydrochloride | - | C5H12Cl2N2O | 187.06 | In Stock | For research purposes only.[1] |

| ChemUniverse | This compound HYDROCHLORIDE | 1235440-18-2 | C5H10N2O.ClH | 150.61 | 95% | Available in 100mg, 250mg, and 1g pack sizes.[2] |

| AChemBlock | This compound | 154148-70-6 | C5H10N2O | 114.15 | 97% | The free base is currently not available, but the hydrochloride salt is.[3] |

| Sigma-Aldrich | (5S)-5-Aminopiperidin-2-one hydrochloride | 672883-95-3 | C5H11ClN2O | - | 97% | Light yellow solid.[4] |

| Synblock | This compound hydrochloride | 1235440-18-2 | C5H11ClN2O | 150.61 | >98% | |

| LookChem | This compound hydrochloride | 1235440-18-2 | C5H11ClN2O | 150.61 | ≥97.0% | Lists multiple suppliers and pricing. |

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through various routes, including the reduction of a nitro-precursor or starting from chiral amino acids like aspartic acid or glutamic acid to ensure stereochemical control.

Experimental Protocol: Regiocontrolled Synthesis from Aspartic Acid

This method provides enantiopure 4- and 5-aminopiperidin-2-ones through a regiocontrolled strategy starting from aspartic acid.[5]

Step 1: Synthesis of the 1,4-bis-electrophile intermediate

-

Detailed experimental procedures for the multi-step conversion of aspartic acid to the central 1,4-bis-electrophile intermediate are outlined in the source literature.[5] This typically involves protection of the amino and carboxylic acid groups, followed by transformations to introduce the electrophilic centers.

Step 2: Regioselective functionalization and lactamization

-